
6-(2-Aminophenyl)pyridazin-3-ol
Overview
Description
6-(2-Aminophenyl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and an amino group at the 2-position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include 6-(2-aminophenyl)pyridazin-3-ol, have a broad spectrum of pharmacological activities .
Mode of Action
It has been found that some 6-aryl-3(2h)-pyridazinone derivatives, which could include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It is known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
It is known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-(2-Aminophenyl)pyridazin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells . The interaction with PDEs can lead to the modulation of intracellular signaling pathways, affecting various physiological processes. Additionally, this compound has shown potential as an inhibitor of certain kinases, which are enzymes involved in the phosphorylation of proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) . By modulating these pathways, the compound can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it has been observed to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PDEs, leading to increased levels of cAMP and cGMP in cells . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in the phosphorylation of target proteins. Additionally, this compound has been found to bind to specific receptors on the cell surface, triggering downstream signaling cascades that influence gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings suggest that the compound can have lasting effects on cells, making it a valuable tool for studying chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been found to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-(aminophenyl) propionic acid with hydrazine hydrate to form the pyridazinone ring . The reaction conditions often include:
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-benzoyl propionic acid.
Nitration: β-benzoyl propionic acid is nitrated using concentrated nitric acid and sulfuric acid to form β-m-nitrobenzoyl propionic acid.
Reduction: The nitro group is reduced using tin and concentrated hydrochloric acid to form β-m-aminobenzoyl propionic acid.
Cyclization: The aminobenzoyl propionic acid undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.
Uniqueness
6-(2-Aminophenyl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Biological Activity
6-(2-Aminophenyl)pyridazin-3-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling and proliferation.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of inflammatory markers | |
Antimicrobial | Activity against specific bacteria |
Case Study: Anticancer Activity
A study explored the anticancer properties of various pyridazine derivatives, including this compound. The results indicated that this compound significantly reduced the viability of glioblastoma cells in vitro. Further investigation revealed that the compound induced apoptosis through caspase activation, suggesting a potential therapeutic role in glioblastoma treatment .
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of this compound. The study found that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
3-(2-aminophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZXGNWMPIJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.